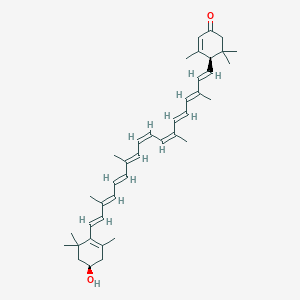
ROSIN, REACTION PRODUCTS WITH ACRYLIC ACID, HYDROGENATED
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“ROSIN, REACTION PRODUCTS WITH ACRYLIC ACID, HYDROGENATED” is a chemical compound formed by the reaction of rosin, a natural resin derived from pine trees, with acrylic acid and hydrogenation . It is commonly used as a tackifier in adhesives, inks, and coatings due to its ability to improve the adhesion and cohesion of these materials .
Synthesis Analysis
The synthesis of “ROSIN, REACTION PRODUCTS WITH ACRYLIC ACID, HYDROGENATED” involves the reaction of rosin with acrylic acid. This process is followed by hydrogenation . A Pd/C catalyst with well-dispersed ultrafine nano-palladium is used for the catalytic hydrogenation of the acrylic rosin .
Molecular Structure Analysis
The molecular structure of “ROSIN, REACTION PRODUCTS WITH ACRYLIC ACID, HYDROGENATED” is complex due to the nature of the reaction products. The reaction involves rosin, which is composed of 10% neutral components and 90% resin acids that are isomers of abietic-type and pimaric-type resin acids .
Chemical Reactions Analysis
The chemical reaction involved in the formation of “ROSIN, REACTION PRODUCTS WITH ACRYLIC ACID, HYDROGENATED” is a hydrogenation process. This process is catalyzed by a Pd/C catalyst with well-dispersed ultrafine nano-palladium . The catalyst exhibits outstanding activity in the hydrogenation of acrylic rosin at 180 °C and 5 MPa .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Rosin-based chemicals have been attracting growing interest in recent years due to their natural origin, low price, abundance, and chemical modification potential . The development of rosin-based chemicals is a promising direction, with potential applications in various fields such as paint, papermaking, ink, adhesive, medicine, and cosmetics .
Propriétés
Numéro CAS |
144413-22-9 |
|---|---|
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1175157.png)

